molecular formula C7H6F3N B2628514 2-Fluoro-3-(difluoromethyl)-5-methylpyridine CAS No. 1806786-33-3

2-Fluoro-3-(difluoromethyl)-5-methylpyridine

Cat. No. B2628514
M. Wt: 161.127
InChI Key: FJADOPXOMSABOK-UHFFFAOYSA-N
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Description

2-Fluoro-3-(difluoromethyl)-5-methylpyridine , also known by its chemical formula C<sub>6</sub>H<sub>3</sub>F<sub>4</sub>N , is a fluorinated organic compound. It belongs to the class of pyridine derivatives and contains both fluorine and methyl groups. The presence of fluorine atoms imparts unique properties to this compound, making it interesting for various applications.



Synthesis Analysis

The synthesis of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine involves several methods. Researchers have explored both traditional and novel approaches. Some common synthetic routes include:




  • Fluorination Reactions : Introduction of the fluorine atom can be achieved through fluorination reactions using appropriate reagents. For example, trifluoromethyl or difluoromethyl groups can be incorporated into the pyridine ring.




  • Transition Metal-Catalyzed Reactions : Palladium-catalyzed cross-coupling reactions have been employed to form the desired C–F bonds. These reactions allow for precise control over regioselectivity.




  • Direct Fluorination : Direct fluorination of the methyl group followed by cyclization provides a straightforward route to the target compound.





Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine consists of a pyridine ring with fluorine atoms at positions 2 and 3, and a difluoromethyl group at position 5. The arrangement of atoms and bond angles play a crucial role in its reactivity and properties.



Chemical Reactions Analysis

This compound participates in various chemical reactions, including:




  • Substitution Reactions : The fluorine atoms are susceptible to nucleophilic substitution reactions. For instance, they can be replaced by other functional groups.




  • Arylation Reactions : The pyridine ring can undergo arylation reactions, leading to the introduction of aryl groups.




  • Redox Reactions : The difluoromethyl group can participate in redox processes, influencing the overall reactivity.





Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (provide actual value if available).

  • Solubility : It may exhibit solubility in certain solvents due to its functional groups.

  • Boiling Point : The boiling point determines its volatility and stability under different conditions.


Safety And Hazards


  • Toxicity : Assessing the toxicity of this compound is essential. It may pose health risks upon exposure.

  • Handling Precautions : Researchers should handle it with care, considering its potential hazards.

  • Environmental Impact : Disposal and environmental impact should be evaluated.


Future Directions


  • Medicinal Chemistry : Investigate its potential as a drug candidate, considering its unique structure.

  • Materials Science : Explore applications in materials, such as catalysts or functional coatings.

  • Computational Studies : Conduct computational simulations to predict its behavior.


properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJADOPXOMSABOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(difluoromethyl)-5-methylpyridine

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